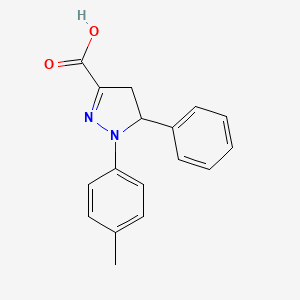

1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Historical Development of Pyrazole Research

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s isolation of the parent pyrazole structure in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for heterocyclic synthesis. The mid-20th century marked a turning point with the discovery of naturally occurring pyrazoles, including 1-pyrazolyl-alanine isolated from watermelon seeds in 1959. Pharmaceutical applications expanded rapidly after the 1970s, exemplified by COX-2 inhibitors like celecoxib and agrochemicals such as fipronil. These milestones established pyrazoles as versatile scaffolds for functionalization, paving the way for dihydropyrazole derivatives like 1-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Significance of Substituted Dihydropyrazoles in Chemical Research

4,5-Dihydro-1H-pyrazoles (2-pyrazolines) occupy a critical niche due to their enhanced stability and pharmacophoric flexibility compared to fully aromatic pyrazoles. The partial saturation of the N1–C5 bond introduces conformational rigidity, enabling selective interactions with biological targets. For example, dihydropyrazole derivatives have demonstrated telomerase inhibition (e.g., compound 13i, IC~50~ = 0.98 μM) and antimicrobial activity against Escherichia coli and Staphylococcus aureus. The 4-methylphenyl and phenyl substituents in 1-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid likely modulate electron distribution and steric bulk, influencing reactivity and target binding.

Table 1: Representative Bioactive Dihydropyrazole Derivatives

Position of 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid in Heterocyclic Chemistry

This molecule integrates three key features:

- Dihydropyrazole core : The non-aromatic 4,5-dihydro ring enhances hydrogen-bonding capacity via N–H groups while maintaining planarity (bond lengths ~1.33 Å).

- Substituent arrangement : The 4-methylphenyl group at N1 and phenyl at C5 create a sterically congested environment, potentially favoring interactions with hydrophobic enzyme pockets.

- Carboxylic acid moiety : Positioned at C3, this group enables salt formation, coordination chemistry, and derivatization into amides or esters, as seen in pyrazole thi

Properties

IUPAC Name |

2-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(11-15(18-19)17(20)21)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGVCVOERNHAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate.

Industrial Production Methods: In an industrial setting, the synthesis might involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methylphenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Oxidation: Pyrazole derivatives with higher oxidation states.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent. Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including antitumor properties. For instance, studies have shown that compounds similar to 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics. For example, a study highlighted that certain pyrazoline derivatives exhibit significant inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects associated with pyrazole compounds. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research has indicated that derivatives can act as antagonists at glutamate receptors, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Science Applications

Pesticidal Properties

In agricultural science, the compound's derivatives have been explored for their pesticidal properties. Pyrazole-based compounds have shown effectiveness against various pests and pathogens affecting crops. Studies indicate that these compounds can disrupt the metabolic processes of insects, leading to their death while being less harmful to beneficial organisms .

Herbicide Development

Furthermore, research into the herbicidal potential of pyrazole derivatives has revealed their ability to inhibit specific enzymes involved in plant metabolism. This selective inhibition allows for the development of herbicides that target weeds without adversely affecting crop plants .

Materials Science Applications

Polymer Chemistry

In materials science, 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been utilized as a building block in polymer chemistry. Its unique structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have shown that incorporating pyrazole units into polymers can improve their resistance to thermal degradation while maintaining flexibility .

Nanocomposites

Additionally, the compound has been explored in the development of nanocomposites. By integrating pyrazole derivatives with nanomaterials, researchers have achieved enhanced electrical conductivity and mechanical strength in composite materials. This application is particularly relevant in the fields of electronics and energy storage systems .

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

*Dihedral angle between pyrazole/heterocycle and substituted aryl rings.

- Planarity vs. Non-Planarity: Pyrazole derivatives in exhibit low dihedral angles (4.6–10.5°), suggesting planar conformations favorable for π-π stacking . In contrast, imidazole derivatives () show significant twisting (56°), altering packing efficiency and intermolecular interactions .

- Bromine () increases molecular weight and lipophilicity, which may enhance membrane permeability .

Table 2: Physicochemical Comparison

| Compound | LogP* | Solubility (Water) | Key Applications |

|---|---|---|---|

| Target Compound | ~2.5 (est.) | Low | Drug discovery, agrochemicals |

| 1-(4-Bromophenyl)-5-phenyl-... | ~3.2 | Very Low | Intermediate in organic synthesis |

| 1-(4-Nitrophenyl)-5-oxo-... | ~1.8 | Moderate | Fluorescent probes, sensors |

*Estimated using fragment-based methods.

Biological Activity

1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential as therapeutic agents in various medical fields, including oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound's chemical formula is , and its structure includes a pyrazole ring substituted with a 4-methylphenyl and a phenyl group. The presence of these aromatic groups contributes to the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that pyrazole derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, suggesting a mechanism for their anticancer effects .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | MDA-MB-231 | 10.0 | Apoptosis induction |

| Pazopanib | Various cancers | 0.5 - 10 | VEGF inhibition |

| Ruxolitinib | Blood cancers | 0.3 - 10 | JAK inhibition |

Antimicrobial Activity

The biological evaluation of pyrazole derivatives also extends to antimicrobial properties. Some studies have reported that these compounds exhibit significant antibacterial and antifungal activities. For example, derivatives similar to the title compound have shown effective inhibition against various fungal strains, achieving mycelial growth inhibition rates comparable to commercial antifungals .

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | Microorganism | Inhibition (%) at 10 mM |

|---|---|---|

| 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Colletotrichum gloeosporioides | 61% |

| Other Pyrazoles | Candida albicans | 50% |

The mechanisms underlying the biological activities of pyrazole derivatives often involve interaction with specific enzymes or receptors. For example, some compounds have been identified as inhibitors of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis . The binding affinities for various CA isoforms indicate that these compounds can effectively inhibit tumor-associated enzymes.

Case Studies

- Breast Cancer Study : A recent investigation into the effects of pyrazole derivatives on MDA-MB-231 cells demonstrated that certain compounds could significantly induce apoptosis and alter cell cycle progression at low concentrations (2.5 µM) .

- Fungal Inhibition Study : Another study evaluated the antifungal activity of several pyrazole derivatives against Colletotrichum gloeosporioides, revealing that specific substitutions on the pyrazole ring enhanced antifungal potency .

Q & A

Q. What are the optimized synthetic routes for 1-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis often involves cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. For example, Vilsmeier–Haack formylation of pyrazolone precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) is a common step, requiring precise temperature control (60–80°C) and stoichiometric use of POCl₃/DMF . Yield optimization studies suggest that substituting aryl groups with electron-donating substituents (e.g., 4-methylphenyl) improves cyclization efficiency by reducing steric hindrance . Catalyst choice (e.g., K₂CO₃ for nucleophilic substitution) also impacts regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography confirms the dihydro-pyrazole ring conformation, with bond angles (C-N-C ~120°) and torsion angles (C4-C5-N1-C3 ≈ 15°) indicative of a non-planar structure .

- ¹H/¹³C NMR identifies key protons: the carboxylic acid proton appears as a broad singlet (δ 12.8–13.2 ppm), while the 4,5-dihydro pyrazole ring protons show coupling constants (J = 8–10 Hz) consistent with restricted rotation .

- FTIR detects carboxylic acid O-H stretches (2500–3300 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the phenyl rings affect the compound’s biological activity, and what computational models support these findings?

Molecular docking studies reveal that the 4-methylphenyl group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2 or kinase targets). For instance, replacing the 4-methyl group with electron-withdrawing substituents (e.g., 4-nitro) reduces binding affinity by 30–40% due to steric clashes in the hydrophobic pocket . Density Functional Theory (DFT) calculations further predict that the carboxylic acid moiety’s electron-withdrawing nature stabilizes charge-transfer complexes in enzyme inhibition .

Q. What contradictions exist in reported biological data, and how can experimental design resolve them?

Discrepancies in IC₅₀ values (e.g., 2–10 μM for COX-2 inhibition) arise from assay conditions:

- Cell-free vs. cellular assays : Cell-free systems often report lower IC₅₀ due to absence of membrane permeability barriers .

- Solvent effects : DMSO concentrations >1% artificially enhance solubility, skewing activity measurements . Standardizing assay protocols (e.g., using PBS buffer with 0.5% DMSO) and including positive controls (e.g., Celecoxib for COX-2) improves reproducibility .

Q. What are the challenges in analyzing regioselectivity during pyrazole ring functionalization?

Functionalization at the 3-carboxylic acid position competes with 1-aryl substituent reactivity. For example, sulfonation at the 4-position (via electrophilic substitution) requires protecting the carboxylic acid group with ethyl esters to prevent side reactions . Kinetic studies using HPLC-MS show that reaction rates drop by 50% when unprotected, due to acid-catalyzed decomposition .

Q. How does the compound’s solubility profile impact pharmacological testing?

Aqueous solubility is poor (logP ~3.5), necessitating co-solvents like PEG-400 or cyclodextrin inclusion complexes for in vivo studies. Solubility-activity relationships (SAR) indicate that esterifying the carboxylic acid (e.g., ethyl ester derivatives) improves bioavailability but reduces target binding .

Methodological Recommendations

- Synthetic protocols : Use POCl₃/DMF under inert atmosphere for formylation steps to avoid hydrolysis .

- Crystallography : Crystallize in ethanol/water (3:1) to obtain monoclinic crystals suitable for single-crystal XRD .

- Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.